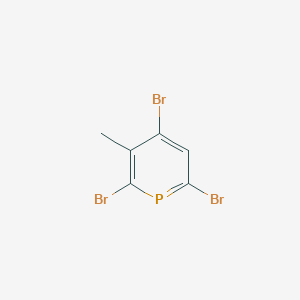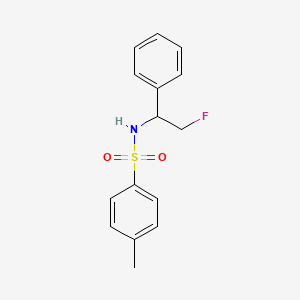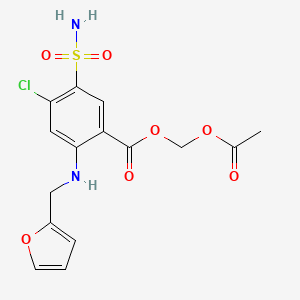![molecular formula C24H16N4O B12542153 (E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) CAS No. 141968-89-0](/img/structure/B12542153.png)
(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) is a complex organic compound that features a dibenzo[b,d]furan core linked to two phenyldiazene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) typically involves the following steps:
Formation of Dibenzo[b,d]furan Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Attachment of Phenyldiazene Groups: The phenyldiazene groups are introduced via diazotization reactions, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with the dibenzo[b,d]furan core.
Industrial Production Methods
While specific industrial production methods for (E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazene groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism by which (E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,d]thiophene-based Compounds: These compounds share a similar core structure but with sulfur atoms instead of oxygen.
Phenyldiazene Derivatives: Compounds with similar diazene groups attached to different aromatic cores.
Uniqueness
(E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) is unique due to its combination of the dibenzo[b,d]furan core and phenyldiazene groups, which confer specific electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics .
Propiedades
Número CAS |
141968-89-0 |
|---|---|
Fórmula molecular |
C24H16N4O |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
phenyl-(8-phenyldiazenyldibenzofuran-2-yl)diazene |
InChI |
InChI=1S/C24H16N4O/c1-3-7-17(8-4-1)25-27-19-11-13-23-21(15-19)22-16-20(12-14-24(22)29-23)28-26-18-9-5-2-6-10-18/h1-16H |
Clave InChI |
GTQWQQZAKBJFME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)OC4=C3C=C(C=C4)N=NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)
stannane](/img/structure/B12542085.png)




![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)



![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
